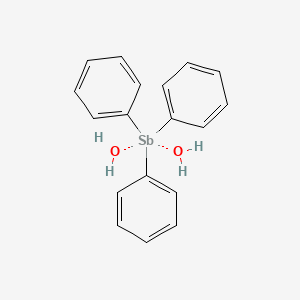

Triphenylantimony dihydroxide

Description

Properties

CAS No. |

896-29-7 |

|---|---|

Molecular Formula |

C18H19O2Sb |

Molecular Weight |

389.1 g/mol |

IUPAC Name |

triphenylstibane;dihydrate |

InChI |

InChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2; |

InChI Key |

QNEHTJFWGHSTEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O |

Origin of Product |

United States |

Synthetic Methodologies for Triphenylantimony Dihydroxide

Routes from Triphenylantimony (B1630391) Dihalo Compounds

The synthesis of triphenylantimony dihydroxide can be effectively achieved starting from triphenylantimony dihalide precursors. These methods primarily involve hydrolysis and ligand exchange reactions.

Hydrolysis-Based Syntheses (e.g., from Ph₃SbCl₂)

A common and straightforward method for preparing this compound is through the hydrolysis of triphenylantimony dihalides, such as triphenylantimony dichloride (Ph₃SbCl₂). sci-hub.sepsu.edu This reaction typically involves treating the dihalide with a base in an aqueous environment. The halide ligands are substituted by hydroxide (B78521) groups, leading to the formation of the desired dihydroxide.

The general reaction can be represented as:

Ph₃SbX₂ + 2 MOH → Ph₃Sb(OH)₂ + 2 MX (where X = Cl, Br and M = a metal cation like Na or K)

The selection of the base and reaction conditions can influence the purity and yield of the final product. For instance, the use of a mild base can help to prevent the formation of side products.

Ligand Exchange Approaches

Ligand exchange offers another versatile route to this compound from triphenylantimony dihalides. rsc.org This method involves the reaction of the dihalide with a salt containing the desired hydroxide ligand. The success of this approach often depends on the relative bond strengths and the solubility of the reactants and products in the chosen solvent system. For example, reacting triphenylantimony dichloride with a hydroxide salt in a suitable solvent can facilitate the exchange of chloride ions for hydroxide ions. acs.org

Oxidation Pathways Involving Triphenylantimony

An alternative synthetic strategy involves the direct oxidation of triphenylantimony (Ph₃Sb). This method elevates the antimony center from a +3 to a +5 oxidation state while concurrently introducing hydroxide ligands. A common oxidizing agent for this transformation is hydrogen peroxide. researchgate.net

The reaction proceeds as follows:

Ph₃Sb + H₂O₂ → Ph₃Sb(OH)₂

This method can be advantageous as it starts from the more readily available triphenylantimony. The reaction is often carried out in a suitable solvent to facilitate the interaction between the reactants. Careful control of the reaction temperature and the rate of addition of the oxidizing agent is crucial to optimize the yield and prevent over-oxidation or side reactions. osu.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds, including this compound, to minimize environmental impact and enhance safety. ijraset.com Key aspects of green chemistry in this context include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or solvent-free systems where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. The oxidation of triphenylantimony with hydrogen peroxide, which produces only water as a byproduct, is an example of a reaction with high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of this specific compound, the broader principle encourages the use of starting materials derived from renewable sources.

Recent research has explored more environmentally friendly synthetic methods for organoantimony compounds, which can be adapted for the synthesis of this compound. rsc.org

Control over Reaction Selectivity and Yield Optimization

Achieving high selectivity and optimizing the yield are critical in the synthesis of this compound. Several factors can be manipulated to achieve this:

Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is essential to ensure complete conversion and minimize the formation of byproducts. For instance, in hydrolysis reactions, using a slight excess of the hydroxide source can drive the reaction to completion.

Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity. Lower temperatures may be required to prevent decomposition of the product or to control the rate of exothermic reactions.

Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

pH Control: In hydrolysis-based methods, maintaining the optimal pH is crucial to ensure the formation of the dihydroxide and prevent the formation of other species like oxides or polymeric structures.

Purification Techniques: Proper purification methods, such as recrystallization from a suitable solvent system, are vital for isolating the pure product and maximizing the final yield. osu.edu

Interactive Data Table of Synthetic Parameters:

| Parameter | Hydrolysis of Ph₃SbCl₂ | Oxidation of Ph₃Sb |

| Starting Material | Triphenylantimony dichloride | Triphenylantimony |

| Reagent | Base (e.g., NaOH) | Hydrogen peroxide |

| Solvent | Aqueous/Organic mixture | Organic solvent |

| Key Condition | pH control | Temperature control |

| Byproduct | Salt (e.g., NaCl) | Water |

This table summarizes the key parameters for the two primary synthetic routes to this compound, providing a quick reference for comparing the methods.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Triphenylantimony (B1630391) Dihydroxide

X-ray crystallographic studies reveal that the antimony atom in triphenylantimony dihydroxide and its derivatives typically adopts a distorted trigonal bipyramidal or octahedral geometry. nih.govresearchgate.net In the idealized trigonal bipyramidal geometry, the three phenyl groups occupy the equatorial positions, while the two hydroxyl groups are situated in the axial positions. However, intermolecular interactions in the solid state often lead to distortions from this ideal geometry. rsc.org

Key structural parameters obtained from X-ray diffraction analysis include the lengths of the antimony-oxygen (Sb-O) bonds and the angles between them (O-Sb-O). For instance, in related hydroxoantimonate complexes, Sb-O bond lengths have been reported to be in the range of 2.006(4) Å to 2.0191(16) Å. nih.gov These distances are shorter than the sum of the covalent radii of antimony and oxygen, indicating a strong, covalent interaction. nih.gov The O-Sb-O angle in these complexes can deviate significantly from the ideal 180° of a perfect trigonal bipyramid, with values such as 165.29(15)° being observed, highlighting the distorted nature of the coordination sphere. nih.gov

The coordination geometry around the antimony atom is a critical factor in determining the molecule's reactivity and its ability to participate in intermolecular interactions. The arrangement of the phenyl and hydroxyl groups influences the accessibility of the antimony center to other molecules.

Table 1: Selected Bond Lengths and Angles for Hydroxoantimonate Complexes

| Parameter | Value | Reference |

|---|---|---|

| Sb–O Bond Length | 2.006(4) Å | nih.gov |

| Sb–O Bond Length | 2.0191(16) Å | nih.gov |

| O–Sb–O Bond Angle | 165.29(15)° | nih.gov |

The solid-state structure of this compound is significantly influenced by a network of intermolecular interactions, particularly hydrogen bonds. wikipedia.org These interactions play a crucial role in the packing of the molecules in the crystal lattice. mdpi.com The hydroxyl groups are key participants in these networks, acting as both hydrogen bond donors and acceptors.

Common types of hydrogen bonds observed in the crystal structures of related compounds include:

O-H···O interactions: These are conventional hydrogen bonds where the hydrogen of one hydroxyl group interacts with the oxygen of a neighboring molecule.

C-H···O interactions: The hydrogen atoms of the phenyl rings can also form weak hydrogen bonds with the oxygen atoms of the hydroxyl groups.

O-H···Sb interactions: In some cases, the hydrogen of a hydroxyl group may interact with the antimony atom of an adjacent molecule, although this is less common.

These hydrogen bonding networks can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures in the solid state. nih.gov The presence and nature of these interactions can be inferred from the intermolecular distances and angles determined by X-ray diffraction. mdpi.com

Solution-State Structural Characterization Techniques

While X-ray diffraction provides a static picture of the molecule in the solid state, solution-state techniques are essential for understanding its structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the integrity of the phenyl groups. researchgate.net The signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.2 and 7.8 ppm, are characteristic of the phenyl protons.

In cases where the phenyl rings are not equivalent due to restricted rotation or specific conformations, multiple resonances may be observed in both the ¹H and ¹³C NMR spectra. nih.gov This provides valuable information about the conformational dynamics of the molecule in solution.

While ¹⁹F NMR is not directly applicable to this compound, it is a valuable technique for studying related fluoro-containing organoantimony compounds. acs.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can provide insights into the nature of the Sb-F bond. acs.org

Direct observation of the antimony nucleus via ¹²¹Sb or ¹²³Sb NMR can provide direct information about the coordination environment of the antimony atom. researchgate.net The chemical shift and quadrupolar coupling constant are sensitive to the symmetry and nature of the ligands bonded to the antimony. researchgate.net However, the quadrupolar nature of these nuclei often results in broad signals, which can make interpretation challenging.

Table 2: Representative NMR Data for Triphenylantimony Derivatives

| Nucleus | Chemical Shift Range (ppm) | Remarks | Reference |

|---|---|---|---|

| ¹H | 7.2–7.8 | Aromatic protons of phenyl groups | |

| ¹³C | Varies | Aromatic carbons of phenyl groups | researchgate.net |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. surfacesciencewestern.comgatewayanalytical.com These techniques are complementary, as some vibrations may be more active in either the IR or Raman spectrum. gatewayanalytical.com

For this compound, key vibrational modes include:

O-H stretching: A broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl groups. cdnsciencepub.com The broadness of this band is often indicative of hydrogen bonding.

Sb-O stretching: The vibration of the antimony-oxygen bond typically appears in the lower frequency region of the spectrum.

Sb-C stretching: The antimony-carbon stretching vibrations are also found in the fingerprint region of the spectrum, generally below 600 cm⁻¹. cdnsciencepub.com

Phenyl group vibrations: The characteristic C-H and C-C vibrations of the monosubstituted phenyl rings are readily identifiable in both FTIR and Raman spectra. cdnsciencepub.com

The positions and shapes of these vibrational bands can provide information about the strength of bonds and the presence of intermolecular interactions, such as hydrogen bonding. cdnsciencepub.com

Table 3: Key Vibrational Frequencies for Triphenylantimony Derivatives

| Vibration | Approximate Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| O-H Stretch | 3200-3600 | FTIR | cdnsciencepub.com |

| Sb-Ph Stretch (Y-mode) | 450-473 | IR | researchgate.net |

Gas-Phase Structural Characterization (e.g., Electron Diffraction)

Gas-phase electron diffraction (GED) is an experimental method used to determine the structure of molecules in the gaseous state, free from the intermolecular forces present in the solid or liquid state. wikipedia.org This technique involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern. wikipedia.org

While there is a substantial body of work on the gas-phase structures of simpler molecules, the application of GED to complex organometallic compounds like this compound is less common. russchembull.ru The complexity of the molecule and potential for multiple conformations can make the analysis of the diffraction data challenging. However, for simpler related organoantimony compounds, GED has been successfully used to determine bond lengths, bond angles, and torsional angles in the gas phase. russchembull.ru Such studies provide a valuable benchmark for understanding the intrinsic structural properties of the molecule, absent the influence of crystal packing or solvent effects. Ultrafast electron diffraction (UED) techniques are also emerging as powerful tools to study the real-time structural dynamics of gas-phase molecules. arxiv.orgrsc.org

Polymorphism and Solid-State Phase Transitions

Despite extensive research into the synthesis and reactivity of organoantimony(V) compounds, detailed studies focusing specifically on the polymorphism and solid-state phase transitions of this compound are not extensively documented in publicly available scientific literature.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon among organoantimony(V) compounds. For instance, detailed investigations and crystallographic data are available for the polymorphic modifications of related compounds such as triphenylantimony(V) bis-cumylperoxide, which has been shown to crystallize in at least two different monoclinic space groups, P21/n and P21/c. researchgate.netresearchgate.net These studies often involve characterization through single-crystal and powder X-ray diffraction, as well as thermal analysis, to identify and differentiate the polymorphic forms. researchgate.net

Furthermore, the solid-state structures of numerous triphenylantimony(V) derivatives, such as dicarboxylates and complexes with other organic ligands, have been determined. researchgate.netscispace.com These analyses typically reveal a distorted trigonal-bipyramidal geometry around the central antimony atom. The molecular packing in the crystal lattice is often governed by weak intermolecular interactions, which are crucial in determining the final crystal structure and could give rise to polymorphism. researchgate.net

However, specific data delineating different crystalline forms, the thermodynamic relationships between them, or the conditions under which phase transitions occur for this compound are not present in the reviewed literature. While thermal analysis techniques like Thermal Gravimetry–Differential Thermal Analysis (TG–DTA) have been applied to various triphenylantimony(V) complexes to assess their thermal stability, specific reports detailing phase transitions for the dihydroxide are absent. researchgate.net

Consequently, no data tables detailing crystallographic parameters of different polymorphs or phase transition temperatures for this compound can be provided at this time based on the available research.

Reactivity and Reaction Mechanisms of Triphenylantimony Dihydroxide

Acid-Base Chemistry and Protonation/Deprotonation Equilibria

Triphenylantimony (B1630391) dihydroxide, (C₆H₅)₃Sb(OH)₂, exhibits amphoteric character, meaning it can react as both a weak acid and a weak base. archive.org The Lewis acidity of the antimony(V) center allows it to react with bases, while the hydroxide (B78521) ligands can react with acids.

The basic nature is demonstrated by its reaction with acids. For instance, treatment with hydrochloric acid results in a ligand exchange reaction, replacing the hydroxide groups with chloride ions to form triphenylantimony dichloride, (C₆H₅)₃SbCl₂. archive.org This reaction proceeds readily, and the dichloride can be precipitated from solution. archive.org The dihydroxide also dissolves in concentrated sulfuric acid, indicating a reaction to form a sulfate (B86663) species in solution. archive.org

Conversely, the compound displays acidic characteristics in the presence of a strong base. Triphenylantimony dihydroxide dissolves in aqueous sodium hydroxide, suggesting the deprotonation of the hydroxyl groups to form a hydroxoantimonate species. archive.org This behavior is consistent with the ability of pentavalent antimony compounds to accommodate an increase in coordination number, forming anionic complexes. The equilibria involved can be summarized as follows:

Reaction with Acid (Protonation of OH⁻ followed by substitution): (C₆H₅)₃Sb(OH)₂ + 2 HCl ⇌ (C₆H₅)₃SbCl₂ + 2 H₂O

Reaction with Base (Deprotonation): (C₆H₅)₃Sb(OH)₂ + OH⁻ ⇌ [(C₆H₅)₃Sb(OH)₃]⁻

These reactions highlight the compound's ability to engage in protonation/deprotonation equilibria, a key aspect of its chemical reactivity.

Condensation Reactions and Polymeric Species Formation

This compound can undergo condensation reactions, typically through the elimination of water, to form larger, bridged structures. This process is a pathway to the formation of dimeric, oligomeric, and potentially polymeric species.

Formation of µ-Oxo Bridged Dimeric and Oligomeric Structures

A primary mode of condensation for this compound and its derivatives is the formation of a µ-oxo bridge, where a single oxygen atom links two antimony centers (Sb-O-Sb). This occurs via the dehydration reaction between two molecules:

2 (C₆H₅)₃Sb(OH)₂ → [(C₆H₅)₃Sb(OH)]₂O + H₂O

Further condensation can lead to more complex structures. These µ-oxo bridged dimers are a well-established class of compounds. X-ray diffraction studies on related derivatives, such as μ-oxido-bis[(chloroacetato-κO)triphenylantimony(V)], confirm the dimeric structure featuring two triphenylantimony units linked by a central oxygen atom. nih.gov In such structures, the antimony atom typically adopts a distorted trigonal-bipyramidal geometry. nih.gov

Spectroscopic evidence supports the presence of the Sb-O-Sb linkage. In infrared spectra, a characteristic absorption band for the Sb-O-Sb asymmetric stretch is observed near 750 cm⁻¹. researchgate.net Structurally, these dimers can be conceptualized as two trigonal bipyramidal Ph₃SbY groups sharing an apical oxygen atom. researchgate.net

Controlled Polymerization Pathways

While "controlled polymerization" in the context of modern radical polymerization techniques like RAFT or ATRP is not characteristic of this compound, its condensation reactions can be controlled to form defined oligomeric or polymeric structures. The formation of the µ-oxo bridged dimer is the fundamental step in this process.

By carefully controlling reaction conditions such as temperature, concentration, and the presence of other ligands, the condensation process can be guided. The reaction of the dihydroxide to form dimers and subsequently longer oligomeric chains represents a form of controlled condensation polymerization. The stability of the initial dimeric µ-oxo bridged structures, such as [((C₆H₅)₃SbY)₂O], where Y is an anionic ligand, provides a thermodynamic driving force for this self-assembly. nih.govresearchgate.net The stepwise elimination of water molecules serves as the propagation mechanism for chain extension.

Ligand Exchange Reactions at the Antimony Center

The hydroxide groups in this compound are labile and can be readily replaced by a variety of other ligands. These ligand exchange (or substitution) reactions are a cornerstone of its chemistry, providing access to a wide range of triphenylantimony(V) derivatives.

Substitution with Anionic Ligands (e.g., halides, alkoxides, carboxylates, chalcogenolates)

The antimony(V) center readily reacts with anionic nucleophiles, leading to the substitution of one or both hydroxide ligands.

| Reactant Type | Example Reactant | Product |

| Halides | Hydrochloric Acid (HCl) | (C₆H₅)₃SbCl₂ |

| Carboxylates | Acetic Acid (CH₃COOH) | (C₆H₅)₃Sb(OOCCH₃)₂ |

| Alkoxides | Ethanol (C₂H₅OH) | (C₆H₅)₃Sb(OC₂H₅)₂ |

| Thiolates | Toluene-3,4-dithiol | (C₆H₅)₃Sb(S₂C₇H₆) |

Halides : As noted in the acid-base chemistry section, treatment of the dihydroxide with alcoholic hydrochloric acid is a standard method to synthesize the corresponding triphenylantimony dichloride. archive.org

Carboxylates : Triphenylantimony(V) dicarboxylate complexes are readily formed, typically via salt metathesis with triphenylantimony dichloride or by direct reaction with a precursor like triphenylbismuth (B1683265) carbonate. nih.gov These reactions demonstrate the favorability of forming Sb-O-C(O)R bonds. The resulting dicarboxylate complexes feature a five-coordinated antimony center with a distorted trigonal bipyramidal geometry. nih.govmdpi.com

Alkoxides : General methods for the synthesis of metal alkoxides include the reaction of metal hydroxides with the corresponding alcohol, often with removal of water to drive the equilibrium. osti.gov

Chalcogenolates : The antimony(V) center can also bond with softer donor atoms like sulfur. The reaction of triphenylantimony dichloride with dithiols in the presence of a base yields triphenylantimony(V) dithiolate derivatives, indicating that similar exchange reactions starting from the dihydroxide are feasible. researchgate.net

Exchange with Neutral Donor Ligands

In addition to substitution, the antimony(V) center in triphenylantimony derivatives can expand its coordination sphere by forming adducts with neutral Lewis bases. This often occurs without the displacement of existing anionic ligands. The antimony atom acts as a Lewis acid, accepting electron density from the donor ligand.

A variety of oxygen, nitrogen, and sulfur-containing neutral ligands can form stable adducts with triarylantimony(V) species. jocpr.com For example, related triphenylantimony(V) catecholate complexes react with neutral bidentate nitrogen donor ligands such as pyrazine, 4,4'-bipyridyl (Bipy), and diazobicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO) to form bridged, binuclear complexes. nih.gov In these products, the nitrogen atoms of the neutral ligand coordinate to the antimony centers. nih.gov

Similarly, adducts of triarylantimony dihalides with donors like dimethyl sulfoxide (B87167) (DMSO), pyridine (B92270) (Py), triphenylphosphine (B44618) oxide (Ph₃PO), and thiourea (B124793) (TU) have been synthesized and characterized. jocpr.com These reactions typically yield six-coordinate, monomeric complexes with an octahedral structure. jocpr.com This reactivity demonstrates that while the hydroxide ligands can be substituted, the antimony center is also capable of coordinating additional neutral ligands to achieve a higher coordination number.

Oxidation-Reduction Pathways and Redox Intermediates

The redox chemistry of organoantimony compounds involves the interconversion between antimony(III) and antimony(V) oxidation states. While this compound itself is in the higher +5 oxidation state, it is the product of the oxidation of triphenylantimony (a Sb(III) compound). The oxidation of triphenyl derivatives of phosphorus, arsenic, and antimony by potassium peroxodiphosphate has been studied, revealing second-order kinetics. researchgate.net The relative rate of this oxidation follows the order Ph₃P > Ph₃Sb > Ph₃As. researchgate.net

The electrochemical properties of triphenylantimony(V) dithiolate derivatives have been investigated using cyclic voltammetry. researchgate.net These studies show that the oxidation of such complexes can be an irreversible, one-electron transfer process, leading to the formation of unstable intermediates. researchgate.net For instance, the oxidation of a triphenylantimony(V) catecholate complex results in an unstable intermediate that can undergo further dimerization. researchgate.net While these studies are not on the dihydroxide specifically, they provide a model for the potential redox behavior, suggesting that one-electron transfer processes could lead to transient radical intermediates.

In a different context, the reaction of Ph₃Sb(OTf)₂ (a related Sb(V) compound) with phosphines leads to the reduction of antimony and the formation of diphosphonium dications through a P-P coupling reaction. This redox reaction is reversible, and the addition of Ph₃Sb to the diphosphonium diselenides results in the reformation of the original complex via oxidative addition.

Reactivity with Organic Substrates (e.g., in selective oxidation or C-C bond formation)

Pentavalent organoantimony compounds, including derivatives of triphenylantimony, have demonstrated utility as reagents and catalysts in organic synthesis, particularly in oxidation and carbon-carbon bond-forming reactions.

Selective Oxidation:

Triphenylantimony compounds can act as catalysts in oxidation reactions. For instance, triphenylantimony dibromide has been used for the oxidation of α-hydroxyketones to α-diketones. amanote.com While this is not the dihydroxide, it highlights the oxidizing potential of related Sb(V) species. The catalytic cycle would involve the reduction of Sb(V) to Sb(III), which is then re-oxidized by a stoichiometric oxidant.

Carbon-Carbon Bond Formation:

In the realm of C-C bond formation, pentavalent organoantimony compounds like triarylantimony diacetates and difluorides have been employed as arylating agents in palladium-catalyzed cross-coupling reactions. These reactions, such as Heck-type and Suzuki-type couplings, enable the formation of new carbon-carbon bonds. For example, triarylantimony difluorides can serve as arylating reagents for the Pd-catalyzed β-selective C-H arylation of thiophenes.

A catalytic system based on triphenylantimony and tert-butyl hydroperoxide has been utilized for the Heck reaction, specifically the C-phenylation of methyl acrylate. While the exact nature of the active antimony species is not detailed as the dihydroxide, it underscores the role of triphenylantimony compounds in facilitating such transformations.

Mechanistic Insights via Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the available literature. However, mechanistic insights can be gleaned from studies of related compounds.

Kinetic Studies:

The oxidation of triphenyl derivatives of Group 15 elements, including antimony, by peroxodiphosphate was found to follow second-order kinetics, being first order in both the oxidant and the substrate. researchgate.net The reaction rate was noted to be accelerated by an increase in hydrogen ion concentration. researchgate.net Such studies, while not on the dihydroxide, provide a framework for understanding the kinetics of reactions involving the antimony center.

Thermodynamic Studies:

The table below summarizes some of the thermodynamic data available for related triphenylantimony(V) dicarboxylates.

| Compound Name | Molar Mass ( g/mol ) | Melting Point (°C) | Standard Enthalpy of Formation (kJ/mol) |

| Triphenylantimony dibenzoate | 597.28 | Not specified | Not specified |

| Triphenylantimony bis(phenylpropiolate) | 645.31 | Not specified | Not specified |

Coordination Chemistry and Ligand Properties of Triphenylantimony Dihydroxide Derivatives

Interaction with Metal Ions as a Ligand (e.g., in transition metal complexes)

While triphenylantimony (B1630391) itself is recognized for its role as a ligand in coordination chemistry, specific studies detailing the coordination of triphenylantimony dihydroxide to transition metal ions are not extensively documented in readily available literature. However, the principles of coordination chemistry allow for predictions regarding its potential behavior. The hydroxide (B78521) groups in this compound could potentially act as bridging ligands between two metal centers, or as terminal ligands. The oxygen atoms of the hydroxide groups possess lone pairs of electrons that can be donated to a metal ion, forming a coordinate covalent bond.

Formation of Metal-Antimony Frameworks

The construction of metal-organic frameworks (MOFs) relies on the self-assembly of metal ions or clusters with organic bridging ligands. While there is extensive research on MOFs for various applications, including the removal of antimony species from water, the use of this compound as a building block in the formation of metal-antimony frameworks is not a widely reported area of research.

In principle, the bifunctional nature of this compound, with its two hydroxide groups, could allow it to act as a linear linker, connecting metal centers to form one-dimensional chains or more complex, higher-dimensional frameworks. The phenyl groups would occupy the remaining coordination sites on the antimony atom, potentially influencing the packing and porosity of the resulting framework. The formation of such frameworks would depend on the coordination preferences of the chosen metal ion and the reaction conditions. The field of antimony-based metal-organic frameworks is still developing, and the potential of using functionalized organoantimony compounds like this compound as nodes or linkers remains an area for future exploration.

Supramolecular Assembly via Hydrogen Bonding and Antimony-Oxygen Interactions

The supramolecular assembly of molecules is governed by non-covalent interactions, such as hydrogen bonding and other weaker forces. In the solid state, this compound and its derivatives are expected to exhibit extensive supramolecular structures driven by hydrogen bonding involving the hydroxide groups. The hydrogen atoms of the hydroxide groups can act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors, leading to the formation of chains, sheets, or three-dimensional networks.

Heteroleptic Antimony(V) Complexes Incorporating Dihydroxide Moieties

Heteroleptic complexes are those that contain more than one type of ligand. In the context of antimony(V) chemistry, heteroleptic complexes of the type Ph₃Sb(L)(OH) or Ph₃Sb(L)(OH)₂ could be envisaged, where L represents another ligand. The synthesis of such complexes would involve the substitution of one or both of the hydroxide groups in this compound with other ligands, or the partial hydrolysis of a precursor such as triphenylantimony dichloride.

For instance, the hydrolysis of triphenylantimony dichloride (Ph₃SbCl₂) can lead to the formation of this compound. This reaction demonstrates the accessibility of the dihydroxide moiety from a readily available precursor. The resulting dihydroxide can then potentially be used to synthesize a variety of heteroleptic complexes by reacting it with other ligands under controlled conditions. The stability and structure of these heteroleptic complexes would be influenced by the nature of the incoming ligand and the reaction conditions. Research in this area would contribute to a deeper understanding of the coordination chemistry of organoantimony(V) compounds and could lead to the development of new materials with interesting properties. One study reports the synthesis of an antimony(V)-dipyrrin complex, LSb(OH)₂, through the hydrolysis of the corresponding dichloride complex, LSbCl₂. rsc.org This transformation highlights the feasibility of incorporating dihydroxide moieties into complex organoantimony(V) structures. rsc.org

Catalytic Applications of Triphenylantimony Dihydroxide and Its Derivatives

Role as a Lewis Acid Catalyst in Organic Transformations

Organoantimony(V) compounds, including derivatives of triphenylantimony (B1630391) dihydroxide, can function as effective Lewis acid catalysts. Their ability to accept electron pairs allows them to activate substrates, thereby facilitating a variety of organic transformations, most notably carbon-carbon bond-forming reactions such as the Friedel-Crafts reaction.

The Lewis acidity of these compounds stems from the electrophilic nature of the antimony center. This acidity can be tuned by altering the substituents on the antimony atom. For instance, triarylchlorostibonium salts, which are derivatives of triphenylantimony, have been shown to be effective catalysts for the Friedel-Crafts alkylation of benzene (B151609). nih.gov The catalytic activity of these stibonium cations is influenced by the electronic properties of the aryl substituents, with increased fluorination generally leading to enhanced Lewis acidity. nih.gov

A notable example is the use of a complex of antimony(V) chloride with benzyltriethylammonium chloride as a catalyst for Friedel-Crafts acylation reactions. This system demonstrates high efficiency, reusability, and insensitivity to air and moisture, making it a practical choice for organic synthesis. The following table summarizes the catalytic activity of this system in the acylation of anisole with various acylating agents.

Table 1: Friedel-Crafts Acylation of Anisole Catalyzed by an Antimony(V) Chloride Complex

| Acylating Agent | Product | Yield (%) |

|---|---|---|

| Acetyl chloride | 4-Methoxyacetophenone | 95 |

| Propionyl chloride | 4-Methoxypropiophenone | 92 |

| Benzoyl chloride | 4-Methoxybenzophenone | 90 |

Data compiled from studies on Friedel-Crafts reactions catalyzed by antimony(V) complexes.

The mechanism of Lewis acid catalysis by these antimony compounds typically involves the coordination of the antimony center to an electron-rich atom in the substrate, such as the oxygen of a carbonyl group or a halogen. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Catalysis in Oxidation and Reduction Processes

Triphenylantimony derivatives have also demonstrated catalytic activity in oxidation and reduction reactions. A key example is the oxidation of α-hydroxyketones to α-diketones using triphenylantimony dibromide. While this reaction can be performed stoichiometrically, a catalytic cycle can be established. In this cycle, the triphenylantimony(V) species is reduced to triphenylantimony(III) after oxidizing the substrate. A co-oxidant is then used to regenerate the active antimony(V) catalyst, allowing for a catalytic turnover.

Applications in Polymerization Reactions (e.g., photoinitiated polymerization)

The application of triphenylantimony dihydroxide and its derivatives as catalysts in polymerization reactions is an area of interest, although some sources also report their use as polymerization inhibitors. Triphenylantimony has been mentioned as a catalyst in the production of polyesters, polyamides, and polyurethanes. wikipedia.org In these polycondensation reactions, the Lewis acidic nature of the antimony compound can activate the monomeric species, facilitating the polymerization process.

However, there is a notable lack of specific research findings in the available scientific literature regarding the use of this compound or its derivatives as catalysts in photoinitiated polymerization. Photoinitiated polymerization typically involves the generation of reactive species (radicals or cations) upon exposure to light, which then initiate the polymerization of monomers. While various organometallic compounds and onium salts have been developed as photoinitiators, the role of triphenylantimony-based compounds in this specific application is not well-documented in publicly accessible research. Further investigation is required to fully understand their potential in this area.

Stereoselective Catalysis

The development of stereoselective catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While there has been extensive research into chiral catalysts based on various metals, the application of this compound and its derivatives in stereoselective catalysis is not widely reported.

For a catalyst to induce stereoselectivity, it typically requires a chiral ligand or a chiral center that can differentiate between enantiotopic faces or groups of a prochiral substrate. There is limited information available on the synthesis and application of chiral triphenylantimony derivatives for asymmetric catalysis. One report mentions an ion pair catalytic reaction involving a chiral mandelic ligand where antimony exhibited catalytic effects, suggesting a potential for stereoselectivity. However, detailed studies with specific examples, reaction conditions, and enantiomeric excess values for reactions catalyzed by chiral triphenylantimony compounds are scarce in the current scientific literature.

Theoretical and Computational Studies on Triphenylantimony Dihydroxide

Spectroscopic Property Prediction and Interpretation:Publicly accessible studies have not performed theoretical calculations to predict and interpret the spectroscopic properties (such as IR, Raman, or NMR spectra) of Triphenylantimony (B1630391) dihydroxide.

Future computational research would be necessary to generate the data required for a comprehensive theoretical understanding of this particular compound.

Conformational Landscape Exploration

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. Exploring this landscape is crucial for understanding a molecule's stability, reactivity, and intermolecular interactions. For a molecule such as Triphenylantimony dihydroxide, which possesses multiple rotatable bonds, theoretical and computational chemistry provide powerful tools to map its potential energy surface and identify its most stable conformations.

The primary degrees of freedom that define the conformational space of this compound are:

Rotation of the Phenyl Groups: The three phenyl groups attached to the central antimony atom can rotate around the Sb-C bonds. This "propeller-like" arrangement can lead to various conformers depending on the collective orientation (dihedral angles) of the rings relative to the molecule's core structure.

Orientation of the Hydroxyl Groups: The two hydroxyl groups can rotate around the Sb-O bonds. The relative orientation of these groups to each other and to the phenyl rings is a key determinant of conformational stability, influenced significantly by the potential for intramolecular hydrogen bonding.

A computational exploration would involve systematically varying these key dihedral angles to map the potential energy surface. The results would identify the global minimum—the most stable conformer—as well as other low-energy local minima that could be populated at room temperature.

Illustrative Research Findings

In the absence of published experimental data, the following tables represent hypothetical but plausible results from a DFT study on this compound, based on principles of conformational analysis and typical outputs from computational chemistry software. chemistrysteps.commdpi.com

Illustrative Data Table 1: Relative Energies of Hypothetical Conformers

This table shows the calculated relative energies for a few potential stable conformers of this compound. The energies are typically reported in kcal/mol relative to the most stable conformer (Conformer A). The description outlines the key structural features of each hypothetical conformer.

| Conformer | Phenyl Group Arrangement | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| A | Symmetrical Propeller | Anti-parallel (trans) | 0.00 |

| B | Symmetrical Propeller | Parallel (cis), H-bonded | 1.5 |

| C | One Phenyl Ring Flipped | Anti-parallel (trans) | 3.2 |

| D | Asymmetrical Propeller | Gauche | 4.8 |

Note: This data is illustrative and intended to represent the typical output of a computational conformational analysis.

Illustrative Data Table 2: Key Geometric Parameters for the Hypothetical Global Minimum (Conformer A)

Once the lowest-energy conformer is identified, its precise geometric parameters are determined. This table provides hypothetical optimized bond lengths and angles for the most stable conformation of this compound, as would be calculated using a method like B3LYP with a standard basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com

| Parameter | Atom Pair/Triplet | Value (Illustrative) |

| Bond Length | Sb-C | 2.12 Å |

| Sb-O | 2.05 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-Sb-C (equatorial) | ~120° |

| O-Sb-O (axial) | ~178° | |

| C-Sb-O | ~90° | |

| Dihedral Angle | C-Sb-C-C | 45° |

| H-O-Sb-O | 180° |

Note: This data is illustrative. Actual values would be determined via specific DFT calculations.

The exploration of the conformational landscape would also reveal the energy barriers between these stable forms, providing insight into the flexibility of the molecule and the rates of interconversion between different conformers. Furthermore, theoretical studies on related organoantimony compounds show that intermolecular interactions, particularly hydrogen bonding, play a critical role in dictating the structures observed in the solid state. nih.govrsc.orgresearchgate.net A full computational analysis would therefore also consider dimeric or polymeric structures to understand how these interactions influence conformational preferences.

Derivatives and Analogs of Triphenylantimony Dihydroxide

Alkylantimony Dihydroxides

Alkylantimony dihydroxides, with the general formula R₃Sb(OH)₂, represent a fundamental class of derivatives where the phenyl groups of triphenylantimony (B1630391) dihydroxide are replaced by alkyl chains. These compounds are typically synthesized through the hydrolysis of the corresponding trialkylantimony dihalides. For instance, trimethylantimony (B1201520) dihydroxide, (CH₃)₃Sb(OH)₂, can be prepared by the reaction of trimethylantimony dibromide with a base in an aqueous medium.

The nature of the alkyl group significantly influences the compound's physical and chemical properties, such as solubility and reactivity. Shorter alkyl chains, like in trimethylantimony dihydroxide, generally impart greater water solubility compared to their arylated counterparts. The Sb-C bond lengths and C-Sb-C bond angles can be influenced by the steric bulk of the alkyl groups.

| Compound Name | Formula | Synthesis Method | Key Features |

| Trimethylantimony Dihydroxide | (CH₃)₃Sb(OH)₂ | Hydrolysis of (CH₃)₃SbBr₂ | Higher water solubility |

| Triethylantimony Dihydroxide | (C₂H₅)₃Sb(OH)₂ | Hydrolysis of (C₂H₅)₃SbCl₂ | Increased lipophilicity |

Arylantimony Dihydroxides with Substituted Phenyl Groups

Introducing substituents onto the phenyl rings of triarylantimony dihydroxides offers a powerful tool for modulating their electronic and steric properties. The synthesis of these compounds, Ar₃Sb(OH)₂, typically involves the oxidation of the corresponding triarylstibine followed by hydrolysis of the resulting dihalide or diaroxide. For example, tri(p-tolyl)antimony dihydroxide can be synthesized from tri(p-tolyl)stibine.

The electronic nature of the substituents—whether electron-donating or electron-withdrawing—can significantly impact the Lewis acidity of the antimony center and the strength of the Sb-O bonds. Steric hindrance from bulky substituents can influence the crystal packing and the formation of supramolecular structures. Research has shown that the reactivity of these compounds in various catalytic applications can be tuned by the choice of substituent.

| Compound Name | Formula | Substituent Effect |

| Tri(p-tolyl)antimony Dihydroxide | (p-CH₃C₆H₄)₃Sb(OH)₂ | Electron-donating methyl group increases electron density on Sb. |

| Tris(p-chlorophenyl)antimony Dihydroxide | (p-ClC₆H₄)₃Sb(OH)₂ | Electron-withdrawing chloro group decreases electron density on Sb. |

| Tris(o-tolyl)antimony Dihydroxide | (o-CH₃C₆H₄)₃Sb(OH)₂ | Steric hindrance from ortho-methyl group. |

Mixed Organoantimony(V) Dihydroxides

Mixed organoantimony(V) dihydroxides, which contain a combination of different alkyl and/or aryl groups attached to the antimony center (e.g., R₂R'Sb(OH)₂ or RR'R''Sb(OH)₂), provide a means to create asymmetric molecules with tailored properties. The synthesis of these compounds can be more complex, often requiring multi-step procedures involving Grignard reagents or organolithium compounds to introduce the different organic moieties sequentially.

The asymmetry in these molecules can lead to interesting stereochemical properties and can influence their interaction with other chiral molecules. The combination of different organic groups allows for a fine balance between lipophilicity and hydrophilicity, as well as steric and electronic effects.

| Compound Name | Formula | Organic Groups |

| Diphenylmethylantimony Dihydroxide | (C₆H₅)₂(CH₃)Sb(OH)₂ | Two phenyl, one methyl |

| Phenyldimethylantimony Dihydroxide | (C₆H₅)(CH₃)₂Sb(OH)₂ | One phenyl, two methyl |

Heteroatom-Substituted Analogs (e.g., containing chalcogenides, silicon)

Replacing the hydroxide (B78521) groups in triphenylantimony dihydroxide with other heteroatoms, such as chalcogenides (sulfur, selenium, tellurium) or silicon-containing moieties, leads to a fascinating class of analogs with unique bonding and reactivity.

Chalcogenide Analogs: Triphenylantimony dichalcogenides, Ph₃SbE₂ (where E = S, Se, Te), are typically synthesized by reacting triphenylantimony dichloride with a suitable chalcogenating agent. For example, triphenylantimony disulfide can be prepared from the reaction of triphenylantimony dichloride with sodium sulfide. These compounds feature Sb=E double bonds or Sb-E-E-Sb bridged structures. The replacement of oxygen with heavier chalcogens alters the electronic properties and the bond lengths and angles around the antimony center.

Silicon-Substituted Analogs: The introduction of silicon-containing groups can be achieved through various synthetic routes. For instance, the reaction of triphenylantimony dichloride with sodium silanolates can yield compounds with Sb-O-Si linkages. These analogs combine the properties of organoantimony and organosilicon chemistry, potentially leading to materials with novel thermal and mechanical properties.

| Analog Class | General Formula | Key Features |

| Dichalcogenides | Ph₃SbE₂ (E = S, Se) | Contains Sb-chalcogen bonds. |

| Silicon-substituted | Ph₃Sb(OSiR₃)₂ | Contains Sb-O-Si linkages. |

Polymeric and Supramolecular Structures Derived from Dihydroxides

The hydroxyl groups in organoantimony dihydroxides are capable of forming strong hydrogen bonds, which play a crucial role in the formation of ordered polymeric and supramolecular structures in the solid state. researchgate.net These non-covalent interactions direct the self-assembly of individual molecules into extended one-, two-, or three-dimensional networks.

The crystal structures of many organoantimony dihydroxides reveal intricate hydrogen-bonding motifs, such as chains, sheets, and more complex three-dimensional architectures. The specific arrangement is influenced by the nature of the organic substituents on the antimony atom. For example, bulky aryl groups may lead to the formation of channels or cavities within the supramolecular framework. The study of these structures is critical for understanding the principles of crystal engineering and for the design of new materials with desired properties. The related dihydroperoxide analogs also exhibit extensive hydrogen-bonded networks, often forming infinite chains. researchgate.netresearchgate.net

| Type of Structure | Driving Force | Example Compound Class |

| 1D Polymeric Chains | Intermolecular O-H···O hydrogen bonds | Alkylantimony Dihydroxides |

| 2D Supramolecular Sheets | Hydrogen bonding and π-π stacking | Arylantimony Dihydroxides |

| 3D Supramolecular Networks | Extensive hydrogen bonding networks | Mixed Organoantimony Dihydroxides |

Applications in Advanced Materials Chemistry

Precursors for Antimony Oxide Materials (e.g., thin films, nanostructures)

Organometallic compounds are frequently employed as precursors for the synthesis of high-purity metal oxide materials due to their volatility and ability to decompose cleanly at relatively low temperatures. Triphenylantimony (B1630391) dihydroxide can be viewed as an intermediate in the pathway from other triphenylantimony(V) derivatives to antimony oxides.

The synthesis of antimony oxide materials from organoantimony precursors often proceeds via a hydrolysis and condensation mechanism, similar to the sol-gel process. For instance, the hydrolysis of a related compound, triphenylantimony dichloride (Ph₃SbCl₂), would lead to the formation of triphenylantimony dihydroxide. This dihydroxide is typically not isolated as a stable final product in these processes but rather acts as a transient species. It readily undergoes intermolecular condensation, eliminating water to form polymeric or oligomeric species with Sb-O-Sb linkages. Subsequent thermal treatment (calcination) of these intermediates removes the organic phenyl groups, yielding pure antimony oxide (Sb₂O₃ or other phases depending on conditions).

This process allows for precise control over the stoichiometry and purity of the resulting oxide material. By manipulating reaction conditions such as solvent, temperature, and pH, the morphology of the final antimony oxide can be tailored to produce materials such as thin films or various nanostructures (e.g., nanoparticles, nanorods). The use of a single-source precursor like a triphenylantimony derivative can lead to more uniform and homogeneous materials compared to methods involving inorganic antimony salts.

Table 1: Synthesis of Antimony Oxide Materials from Organoantimony Precursors

| Material Type | Precursor Class | General Process | Key Advantages |

|---|---|---|---|

| Antimony Oxide Thin Films | Triphenylantimony(V) compounds | Sol-gel deposition followed by thermal annealing | High purity, uniform film thickness, controlled stoichiometry |

| Antimony Oxide Nanoparticles | Triphenylantimony(V) compounds | Hydrothermal or solvothermal synthesis | Control over particle size and morphology, high surface area |

| Antimony Oxide Nanorods | Triphenylantimony(V) compounds | Template-assisted or solution-phase growth | Anisotropic structures for specific electronic or catalytic applications |

Incorporation into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular level. acs.org This integration can lead to novel materials with enhanced thermal stability, mechanical strength, and unique optical or electronic properties. acs.org Organoantimony compounds, including derivatives of triphenylantimony, have been successfully incorporated into such hybrid structures. rsc.org

A significant class of inorganic components used for creating these hybrids are polyoxometalates (POMs). acs.org POMs are large, anionic metal-oxide clusters that can be functionalized with organic groups to create complex, multifunctional materials. nih.govgla.ac.uk Research has demonstrated the creation of hybrid POMs where organoantimony units are covalently linked to the inorganic framework. Specifically, phenylantimony groups ({PhSbOH}) have been used to link two lacunary polyoxotungstate units, [{A-α-PW₉O₃₄}₂]⁹⁻, forming a larger, organically-modified cluster.

In this context, this compound serves as a model for the reactive {PhSb(OH)} moiety. The hydroxyl groups on the antimony atom can react with the oxygen atoms on the surface of the POM, forming stable Sb-O-W or Sb-O-Mo bonds. The phenyl groups remain as the organic component of the hybrid, influencing its solubility, processability, and interaction with other molecules. The ability to incorporate antimony into these structures opens avenues for developing new catalysts and functional materials, as the properties of both the POM and the organoantimony component can be tuned. acs.org

Table 2: Examples of Antimony-Based Hybrid Organic-Inorganic Materials

| Hybrid Material Class | Inorganic Component | Organoantimony Unit | Bonding Type | Potential Applications |

|---|---|---|---|---|

| Polyoxometalate (POM) Hybrids | Polyoxotungstates, Polyoxomolybdates | {PhSbOH} | Covalent (Sb-O-Metal) | Catalysis, Materials Science acs.org |

| Luminescent Hybrids | Halide frameworks (e.g., SbCl₆³⁻) | Organic cations | Ionic | Optoelectronic devices, Coating materials rsc.org |

| Hybrid Perovskite Analogs | Iodide frameworks (e.g., Sb₄I₁₆⁴⁻) | Organic cations (e.g., tert-butylammonium) | Ionic | Photovoltaics, Photoelectric devices |

Role in the Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). wikipedia.orgnih.gov These materials are known for their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis. wikipedia.orgmdpi.com

The design of MOFs and coordination polymers relies on the predictable coordination chemistry between the metal nodes and the functional groups on the organic linkers. nih.gov While carboxylic acids and nitrogen-based heterocycles are the most common linkers, other functional groups can be employed to create novel framework topologies and properties. This compound possesses two hydroxyl groups that can act as coordination sites, allowing it to function as a linker or a metallo-ligand in the construction of such frameworks.

Table 3: Potential Role of this compound in MOF Synthesis

| Component | Function | Description | Impact on Final Structure |

|---|---|---|---|

| Metal Ion/Cluster | Node | Acts as the connection point in the framework (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). | Determines the coordination geometry and dimensionality of the framework. |

| This compound | Linker / Strut | The two -OH groups coordinate to the metal nodes, bridging them. | The bulky, rigid Ph₃Sb core dictates the pore size and topology of the MOF. |

| Resulting Framework | MOF / Coordination Polymer | A 3D crystalline network with defined porosity. | Creates a novel antimony-containing framework with potential for catalysis or guest-specific interactions. |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The traditional synthesis of triphenylantimony (B1630391) dihydroxide typically involves the oxidation of triphenylstibine followed by hydrolysis, or the hydrolysis of a triphenylantimony(V) dihalide, such as triphenylantimony dichloride. wikipedia.orgresearchgate.net While effective, these methods often rely on multi-step processes and the use of halogenated intermediates. Future research is increasingly focused on developing more direct, efficient, and environmentally benign synthetic routes.

Key areas of exploration for novel synthetic pathways include:

Direct Oxidative Hydroxylation: Research into one-pot reactions that achieve direct oxidation of the Sb(III) center in triphenylstibine and subsequent hydroxylation is a promising avenue. This could involve novel oxidants or catalytic systems that use greener terminal oxidants like hydrogen peroxide or even molecular oxygen under mild conditions.

Mechanochemical Synthesis: The use of mechanochemistry, where mechanical force induces chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. Exploring ball-milling techniques for the synthesis of triphenylantimony dihydroxide from triphenylantimony oxide and water, or from triphenylstibine and a solid-state oxidant, could significantly reduce solvent waste.

Flow Chemistry Approaches: Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. beilstein-journals.org Developing a flow-based synthesis for this compound could streamline its production and minimize byproduct formation.

Aqueous Synthesis: Conducting synthetic steps in aqueous media is a cornerstone of green chemistry. nih.govlongdom.org Investigating the synthesis of water-soluble precursors or the direct formation of organoantimony(V) species in water could circumvent the need for organic solvents. nih.gov

A comparison of a traditional versus a potential novel synthetic approach is outlined below.

| Feature | Traditional Method (e.g., via Dihalide) | Potential Novel Method (e.g., Direct Catalytic Oxidation) |

| Starting Material | Triphenylstibine (Ph3Sb) | Triphenylstibine (Ph3Sb) |

| Key Steps | 1. Oxidation with halogen (e.g., Cl2) to Ph3SbCl22. Hydrolysis with base | One-pot catalytic oxidation and hydroxylation |

| Reagents | Halogens, Organic Solvents, Base | Catalyst, Green Oxidant (e.g., H2O2), Water/Benign Solvent |

| Byproducts | Halide salts, potentially hazardous residues | Primarily water |

| Sustainability | Lower atom economy, use of hazardous reagents | Higher potential atom economy, reduced waste |

Development of New Catalytic Applications

While historically used as stoichiometric reagents or additives, organoantimony(V) compounds are gaining attention for their utility in modern catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. nobelprize.org Triphenylantimony derivatives serve as effective arylating agents. The development of new catalytic applications hinges on leveraging the unique reactivity of the carbon-antimony bond.

Emerging catalytic applications include:

Oxidative Cross-Coupling Reactions: A significant advancement is the use of triarylantimony nucleophiles in oxidative cross-coupling reactions with other organometallic reagents, such as organoboron compounds. core.ac.ukacs.orgsemanticscholar.org In these systems, a palladium(I) catalyst has been shown to facilitate the selective coupling of two different nucleophiles, a process that is challenging with traditional Pd(0)/Pd(II) cycles. core.ac.ukacs.org This opens up new strategies for synthesizing complex biaryl molecules. core.ac.ukresearchgate.net

Heck-type Reactions: Pentavalent triphenylantimony compounds, such as dicarboxylates which are closely related to the dihydroxide, have been successfully employed as phenylating agents for alkenes in palladium-catalyzed Heck-type reactions. researchgate.net Future work could explore the direct use of this compound in these systems, potentially activated in situ, to broaden the substrate scope and improve reaction efficiency.

C-H Activation: Direct C-H functionalization is a highly sought-after transformation for its atom economy. jocpr.com Research is directed towards using organoantimony(V) compounds as aryl donors in Pd-catalyzed C-H activation/arylation reactions of various heterocycles and arenes, providing a direct route to valuable substituted aromatic compounds.

The table below summarizes the role of triphenylantimony compounds in selected modern catalytic reactions.

| Reaction Type | Role of Organoantimony Compound | Catalyst System | Key Advantage |

| Oxidative Cross-Coupling | Aryl Nucleophile (Aryl Donor) | Pd(I) complex | Selective coupling of two different nucleophiles. core.ac.ukacs.org |

| Heck-Type Reaction | Phenylating Agent | Palladium salt (e.g., PdCl2) + Oxidant (e.g., t-BuOOH) | Arylation of alkenes without the need for a base. researchgate.net |

| C-H Arylation | Arylating Reagent | Palladium(II) acetate (B1210297) (Pd(OAc)2) | Direct functionalization of C-H bonds, high atom economy. |

Advanced Spectroscopic Probes for Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing existing protocols and discovering new reactivity. The application of advanced, in-situ spectroscopic techniques allows for real-time monitoring of chemical transformations as they occur in the reaction vessel, providing invaluable mechanistic insights that are often missed by traditional offline analysis. cam.ac.uknih.gov

For reactions involving this compound, these probes can elucidate complex pathways:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for tracking the concentration of reactants, intermediates, and products over time. beilstein-journals.orgnih.govresearchgate.net By performing a reaction directly within an NMR spectrometer, researchers can monitor the conversion of a precursor like triphenylantimony dichloride to the dihydroxide, or observe the consumption of an organoantimony reagent in a catalytic cycle. This can help identify transient intermediates and determine reaction rates and orders. cam.ac.ukchemrxiv.org

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to changes in functional groups and bonding. rsc.org Using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, one can monitor the disappearance of reactant bands and the appearance of product bands. For instance, the characteristic Sb-O-H and Sb-O stretches of this compound could be monitored to track its formation or consumption. This technique is particularly useful for studying catalytic intermediates on a catalyst surface or in solution. researchgate.netnih.gov

In-situ Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is excellent for monitoring bonds that are weakly active in the infrared spectrum, such as certain metal-ligand bonds or symmetric vibrations. It can be used non-invasively through a transparent reaction vessel, making it suitable for reactions under pressure or in specialized reactors.

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In-situ NMR | Quantitative concentration changes of soluble species, structural information on intermediates. cam.ac.uknih.gov | Monitoring the hydrolysis of Ph3SbCl2; tracking the consumption of Ph3Sb(OH)2 in a catalytic reaction. |

| In-situ FTIR | Real-time tracking of functional group changes (e.g., O-H, Sb-O bonds). researchgate.net | Observing the formation of the Sb-O-H bond during synthesis; detecting catalyst-substrate interactions. |

| In-situ Raman | Monitoring of symmetric vibrations and bonds in non-polar environments. | Characterizing the Sb-C phenyl backbone and its stability during a reaction. |

Integration with Machine Learning for Property Prediction

The intersection of computational chemistry and machine learning (ML) is revolutionizing materials and catalyst design. escholarship.org By training algorithms on existing experimental or computational data, ML models can predict the properties and performance of new, untested compounds with remarkable speed and accuracy, thereby accelerating the discovery process. acs.orgscienceopen.com

For organoantimony chemistry, ML can be integrated in several ways:

Predicting Catalytic Activity: ML models, often built upon data from Density Functional Theory (DFT) calculations, can predict the catalytic activity of a series of organoantimony compounds. arxiv.orgresearchgate.net Descriptors such as electronic properties (e.g., d-band center of a co-catalyst) and structural features of substituted triphenylantimony derivatives can be used to train a model to predict reaction outcomes (e.g., yield, selectivity) in cross-coupling reactions. researchgate.netrsc.org

Screening for Novel Catalysts: Once a reliable model is built, it can be used to rapidly screen vast virtual libraries of potential organoantimony catalysts. acs.orgrsc.org This computational screening can identify promising candidates for synthesis and experimental validation, saving significant time and resources compared to a trial-and-error approach. rsc.org

Structure-Property Relationships: ML algorithms can uncover complex, non-intuitive relationships between the molecular structure of an organoantimony compound and its physical or chemical properties. aps.orgarxiv.org This can provide fundamental insights into what makes a particular compound stable, reactive, or effective for a specific application.

The workflow for using machine learning in catalyst design typically involves the following steps:

Data Generation: A dataset is created using experimental results or, more commonly, high-throughput DFT calculations on a range of related organoantimony compounds. rsc.org

Feature Engineering: Relevant chemical and structural features (descriptors) are chosen to represent each compound. aps.org

Model Training: An ML algorithm (e.g., random forest, neural network) is trained on the dataset to learn the relationship between the descriptors and the target property (e.g., catalytic activity). acs.org

Prediction and Validation: The trained model is used to predict the properties of new, unseen compounds. The most promising candidates are then synthesized and tested experimentally to validate the model's predictions.

Sustainable Chemistry Aspects of Organoantimony Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. longdom.org Applying these principles to organoantimony chemistry is crucial, given the inherent toxicity and environmental concerns associated with heavy elements like antimony. wikipedia.orgsolubilityofthings.comresearchgate.net

Future research will focus on several key sustainability aspects:

Atom Economy and E-Factor: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comscranton.edu The environmental factor (E-factor) quantifies the amount of waste produced per unit of product. chembam.com Designing syntheses with high atom economy (e.g., addition reactions) and low E-factors is a primary goal. For example, the synthesis of this compound from triphenylstibine, oxygen (from air), and water would have a theoretical 100% atom economy.

Reaction: 2 Ph₃Sb + O₂ + 2 H₂O → 2 Ph₃Sb(OH)₂

Atom Economy Calculation:

Mass of Product: 2 * (353.07 + 2 * 17.01) g/mol = 774.18 g/mol

Mass of Reactants: 2 * 353.07 + 32.00 + 2 * 18.02 g/mol = 774.18 g/mol

% Atom Economy = (Mass of Product / Mass of Reactants) * 100 = 100%

Use of Renewable Feedstocks and Greener Solvents: Research into using bio-derived solvents or water as the reaction medium can significantly reduce the environmental footprint. longdom.org

Catalyst Recycling: For applications where organoantimony compounds are used catalytically, developing methods to immobilize the catalyst on a solid support would facilitate its separation and reuse, preventing its release into waste streams.

Toxicity Mitigation and Bioremediation: A critical area of research is understanding the environmental fate and toxicology of organoantimony compounds. solubilityofthings.comnih.gov This includes developing strategies to mitigate their impact, such as designing less toxic derivatives or exploring bioremediation pathways for antimony-contaminated waste. researchgate.net Regulations in various regions classify antimony compounds as hazardous, requiring careful management of waste and emissions. antimony.com

| Green Chemistry Principle | Application in Organoantimony Chemistry |

| Prevention (Waste) | Designing syntheses with high yields and selectivity to minimize byproducts. |

| Atom Economy | Prioritizing addition and rearrangement reactions over substitutions and eliminations. primescholars.com |

| Less Hazardous Synthesis | Avoiding toxic reagents like halogens in favor of greener oxidants (e.g., H2O2). |

| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical fluids. |

| Catalysis | Using organoantimony compounds in catalytic amounts rather than stoichiometric quantities. |

| Design for Degradation | Designing molecules that degrade into benign substances in the environment. |

Q & A

Q. What are the common synthetic routes for preparing triphenylantimony dihydroxide?

this compound is typically synthesized via oxidative reactions. For example, reacting triphenylantimony dihalides with hydroperoxides (e.g., cumene hydroperoxide) in aromatic hydrocarbons under basic conditions (ammonia or aqueous KOH) yields the compound. Reaction monitoring via thin-layer chromatography and purification through column chromatography are critical steps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety measures include using fume hoods to avoid inhalation of fine particulates, wearing nitrile gloves and protective eyewear to prevent skin/eye contact, and adhering to occupational exposure limits (e.g., 1 mg/m³ for fine dust). Toxicity data suggest minimal skin absorption but significant eye irritation risks, necessitating stringent PPE compliance .

Q. Which spectroscopic techniques are fundamental for characterizing this compound?

Single-crystal X-ray diffraction is the gold standard for determining coordination geometry and polymorphism. Infrared (IR) spectroscopy identifies hydroxyl and antimony-oxygen bonds, while nuclear magnetic resonance (NMR) can elucidate electronic environments of phenyl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the catalytic efficiency of this compound across solvent systems?

Contradictory catalytic data often arise from solvent polarity effects or coordination-state changes. Systematic studies should vary solvents (e.g., THF vs. toluene), monitor reaction kinetics via UV-Vis spectroscopy, and correlate results with computational models (e.g., DFT calculations) to identify solvent-dependent mechanistic pathways .

Q. What strategies optimize low-yield syntheses of this compound derivatives?

Low yields (e.g., 12% in oxidative cleavage reactions) may result from side reactions or instability. Optimization could involve adjusting stoichiometric ratios, using stabilizing ligands, or employing low-temperature conditions to suppress decomposition. Post-reaction analysis (e.g., GC-MS) helps identify byproducts .

Q. How do polymorphic forms of this compound affect its reactivity in environmental applications?

Polymorphs crystallizing in different space groups (e.g., monoclinic P2₁/n vs. P2₁/c) exhibit distinct surface geometries, impacting photocatalytic activity in wastewater treatment. Researchers should compare degradation rates of pollutants (e.g., dyes) using each polymorph and analyze surface interactions via SEM-EDS .

Q. What methodologies validate the reproducibility of this compound’s thermal stability data?

Thermogravimetric analysis (TGA) under inert atmospheres quantifies decomposition temperatures. Reproducibility requires standardized heating rates (e.g., 10°C/min) and triplicate trials. Discrepancies may arise from sample purity, which can be verified via elemental analysis or XRD .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze variability in reaction yields for this compound syntheses?

Use ANOVA to assess yield variability across reaction conditions (e.g., temperature, catalyst loading). Outliers should be scrutinized for procedural errors (e.g., incomplete filtration). Reporting confidence intervals (95%) and standard deviations ensures transparency .

Q. What criteria determine the inclusion/exclusion of raw data in publications on this compound?

Raw data (e.g., chromatograms, XRD patterns) must be archived in appendices if exceeding 4,000 words. Processed data (e.g., crystallographic parameters, kinetic plots) should be prioritized in the main text, with uncertainties (e.g., R-factors) explicitly stated .

Literature and Collaboration

Q. How can researchers address gaps in literature on this compound’s environmental fate?

Conduct longitudinal studies tracking antimony leaching in soil/water systems using ICP-MS. Cross-reference findings with analogous organoantimony compounds (e.g., triphenylantimony dicarboxylates) to infer degradation pathways .

Q. What collaborative frameworks enhance interdisciplinary studies on this compound?

Establish teams combining synthetic chemists (for synthesis/characterization), environmental scientists (for application testing), and computational modelers (for mechanistic insights). Regular data-sharing via platforms like LabArchives ensures alignment with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.